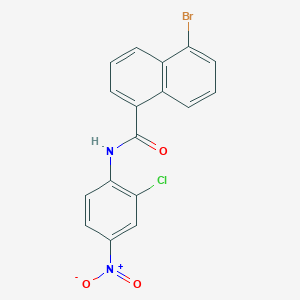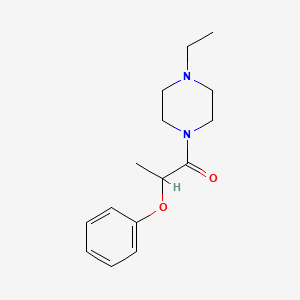
1-ethyl-4-(2-phenoxypropanoyl)piperazine
描述
1-Ethyl-4-(2-phenoxypropanoyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to have various biological activities.
作用机制
The mechanism of action of 1-ethyl-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of DNA and RNA, which are essential for the growth and replication of cells. It may also interfere with the function of enzymes that are involved in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-ethyl-4-(2-phenoxypropanoyl)piperazine has various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi, bacteria, and parasites by disrupting their cellular membranes. In addition, it has been found to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-ethyl-4-(2-phenoxypropanoyl)piperazine in lab experiments is its broad spectrum of biological activities. This makes it a versatile compound that can be used in a variety of studies. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
However, there are also some limitations to using 1-ethyl-4-(2-phenoxypropanoyl)piperazine in lab experiments. One limitation is its limited solubility in water, which may make it difficult to administer in certain studies. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are many future directions for research on 1-ethyl-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as an antifungal agent. Studies have shown that it has activity against various fungi, including Candida albicans and Aspergillus fumigatus. Further research is needed to determine its efficacy and safety in treating fungal infections.
Another area of interest is its potential use in cancer therapy. Studies have shown that it has activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Further research is needed to determine its mechanism of action and its potential for use in combination with other anticancer agents.
In addition, there is potential for research on the use of 1-ethyl-4-(2-phenoxypropanoyl)piperazine in the treatment of parasitic infections, such as malaria and trypanosomiasis. Studies have shown that it has activity against these parasites, and further research is needed to determine its potential for use in treating these diseases.
Conclusion
In conclusion, 1-ethyl-4-(2-phenoxypropanoyl)piperazine is a promising compound for scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and antiparasitic properties, as well as activity against cancer cells. Although its mechanism of action is not fully understood, it shows potential for use in a variety of studies. Further research is needed to determine its efficacy and safety in treating various diseases, and to explore its potential for use in combination with other therapeutics.
科学研究应用
1-Ethyl-4-(2-phenoxypropanoyl)piperazine has been studied for its potential use in scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and antiparasitic properties. It has also been found to have activity against cancer cells and to inhibit the growth of tumors in animal models. These properties make it a promising compound for further research in the field of medicine.
属性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-9-11-17(12-10-16)15(18)13(2)19-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDLWUIKVKEAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3977665.png)
![methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
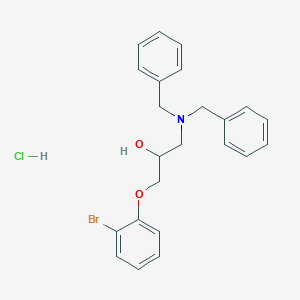
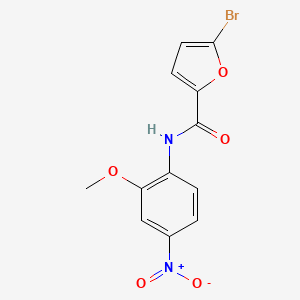
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3977698.png)

![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]acetamide](/img/structure/B3977710.png)
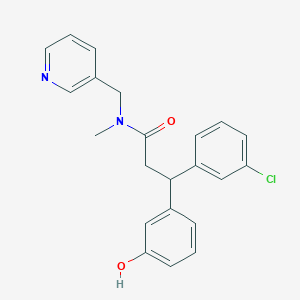
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B3977722.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B3977729.png)
![6-{[1-(4-fluorophenyl)ethyl]amino}-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B3977730.png)
